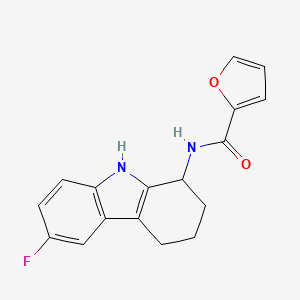

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C17H15FN2O2 |

|---|---|

Molecular Weight |

298.31 g/mol |

IUPAC Name |

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide |

InChI |

InChI=1S/C17H15FN2O2/c18-10-6-7-13-12(9-10)11-3-1-4-14(16(11)19-13)20-17(21)15-5-2-8-22-15/h2,5-9,14,19H,1,3-4H2,(H,20,21) |

InChI Key |

WMNANIODWFKXRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The tetrahydrocarbazole scaffold is typically synthesized via Fischer indole cyclization, a method validated for analogous structures in multiple studies. For the 6-fluoro derivative:

-

Reactants : 4-Fluorophenylhydrazine hydrochloride and 4-cyclohexanonecarboxylic acid ethyl ester.

-

Mechanism : Acid-catalyzed cyclization forms the tetrahydrocarbazole ring.

-

Dissolve 4-cyclohexanonecarboxylic acid ethyl ester (77 g, 450 mmol) and 4-fluorophenylhydrazine hydrochloride (72 g, 443 mmol) in anhydrous ethanol (1.25 L).

-

Reflux for 16 hours, cool, and filter crystals.

-

Partition residues between ethyl acetate and water, dry organic layer, and recrystallize from ethyl acetate/heptane.

Alternative Green Synthesis

A solvent-free approach using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) under microwave irradiation achieves comparable yields (85–90%) with reduced reaction times (1–2 hours).

Acylation with Furan-2-Carboxylic Acid

Activation of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

-

Reflux furan-2-carboxylic acid (1 equiv) with SOCl₂ (2 equiv) in dry dichloromethane (DCM) for 3 hours.

-

Remove excess SOCl₂ under reduced pressure.

Amide Bond Formation

The amine intermediate is acylated under Schotten-Baumann conditions:

-

Dissolve 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (1 equiv) in dry DCM.

-

Add furan-2-carbonyl chloride (1.2 equiv) and triethylamine (2 equiv) at 0°C.

-

Stir at room temperature for 6 hours.

-

Quench with water, extract with DCM, and purify via column chromatography.

Comparative Analysis of Synthetic Routes

Optimization Strategies

Enhancing Regioselectivity

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or hypervalent iodine compounds to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, hypervalent iodine compounds, selenium dioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized carbazole derivatives.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: This can modulate the activity of these proteins and influence various cellular processes.

Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Modulating signaling pathways: It can influence key signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Variations and Pharmacological Profiles

The pharmacological activity of tetrahydrocarbazole derivatives is highly sensitive to substitutions at C6 and the carboxamide moiety. Below is a comparative analysis based on structural and functional

Table 1: Comparison of Tetrahydrocarbazole Derivatives

Substituent Effects on Activity

- However, its smaller size may reduce steric hindrance, affecting target binding . Chloro (Compound 38): Chlorine at C6 in compound 38 correlates with exceptional anti-HPV activity (IC₅₀ = 0.005 µM). The balance between lipophilicity and steric bulk likely optimizes target engagement . Bromo (Compound 36): Bromine’s larger atomic radius may improve hydrophobic interactions but could increase molecular weight and reduce solubility .

- Carboxamide Modifications: Furan-2-carboxamide (Target Compound): The furan oxygen may engage in hydrogen bonding, though less strongly than pyridine’s nitrogen. Its planar structure could influence binding geometry. Pyridine-2-carboxamide (Compound 38): The pyridine nitrogen enhances hydrogen-bonding capacity, contributing to compound 38’s sub-nanomolar potency . ~381 for the target compound) .

Stereochemical and Pharmacokinetic Considerations

- Stereochemistry : Compound 38’s (1R)-configuration is critical for activity, as enantiomeric inversion often diminishes potency in carbazole derivatives . The target compound’s stereochemical profile remains uncharacterized in the provided evidence.

- Molecular Weight and Solubility : The target compound’s furan group likely improves solubility compared to bulkier analogues (e.g., ’s pyran derivative). Fluorine’s electronegativity may also reduce crystallinity, enhancing bioavailability.

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.31 g/mol. The compound features a tetrahydrocarbazole core substituted with a furan-2-carboxamide group and a fluorine atom at the 6-position. This unique structure may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H15FN2O2 |

| Molecular Weight | 298.31 g/mol |

| CAS Number | 1574344-36-7 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

This compound exhibits significant biological activities primarily through its interaction with specific receptors and enzymes:

- CRTH2 Receptor Antagonism : The compound has been identified as a CRTH2 receptor antagonist, which plays a crucial role in mediating allergic responses and inflammation. This mechanism suggests potential applications in treating conditions such as asthma and allergic rhinitis.

- Anticancer Activity : Research indicates that carbazole derivatives exhibit anticancer properties by inhibiting key kinases involved in cancer cell proliferation. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can provide neuroprotective benefits by reducing oxidative stress and promoting neuronal survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Anticancer Activity

A study evaluated the antiproliferative effects of carbazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell growth in ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) cell lines .

Neuroprotective Activity

In another investigation focusing on neuroprotective properties, certain carbazole derivatives were shown to enhance neuronal survival under oxidative stress conditions. The presence of specific substituents was found to be critical for their neuroprotective efficacy .

Q & A

Q. Example Table: Activity Variation by Substituent

| Substituent (Position 6) | Target (IC50, nM) | Assay Type | Reference |

|---|---|---|---|

| Fluoro | 85 ± 12 | Antiviral (HPV) | |

| Chloro | 120 ± 18 | Antiviral (HPV) | |

| Methoxy | 220 ± 25 | Anticancer |

Advanced: What strategies optimize regioselectivity during fluorination of the carbazole core?

Methodological Answer:

Fluorination at position 6 requires precise control:

Directing Groups : Introduce temporary groups (e.g., -B(OH)₂) to steer electrophilic fluorination (Selectfluor®) .

Metal-Mediated Reactions : Use Pd-catalyzed C-H activation with N-fluoro-2,4,6-trimethylpyridinium triflate .

Post-Synthetic Modification : Fluorinate pre-formed carbazole via halogen exchange (e.g., Balz-Schiemann reaction).

Validation : Monitor with 19F NMR and LC-MS to confirm regiochemical purity .

Advanced: How to resolve crystallographic challenges (e.g., hydrogen bonding ambiguities) in this compound?

Methodological Answer:

For complex H-bonding networks:

Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance electron density maps.

Refinement : Apply SHELXL with restraints for disordered H atoms. Use PLATON to validate H-bond geometries (distance/angle criteria: 2.2–2.5 Å, 150–180°) .

Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to infer supramolecular assembly .

Advanced: How to design SAR studies for furan-carboxamide derivatives targeting viral polymerases?

Methodological Answer:

Scaffold Modification : Synthesize derivatives with varied substituents (e.g., methyl, nitro) on the furan or carbazole rings .

In Silico Screening : Dock ligands into the active site of target polymerases (e.g., monkeypox virus) using Glide (Schrödinger) to predict binding modes .

In Vitro Validation : Test inhibitory activity in polymerase assays (e.g., fluorescence-based nucleotide incorporation).

Key Metrics : Measure Ki values and correlate with computational ΔG binding scores.

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition points (>200°C typical for carbazoles) .

- Photostability : Store in amber vials; monitor UV-vis spectra under light exposure (λmax ~290 nm for furan) .

- Solution Stability : Use deuterated DMSO for NMR to avoid hydrolysis; avoid aqueous buffers at pH >8.

Advanced: How to reconcile in vitro vs. in vivo efficacy discrepancies?

Methodological Answer:

ADME Profiling : Assess solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (hepatocyte incubation) .

Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites; synthesize major metabolites for activity testing.

Pharmacokinetic Modeling : Apply PBPK models (e.g., GastroPlus) to predict bioavailability and dose adjustments.

Emerging Research: What novel therapeutic applications are being explored?

Methodological Answer:

- Antiviral : High-throughput screening against emerging viruses (e.g., Zika, SARS-CoV-2) using pseudovirus entry assays .

- Oncology : Investigate pro-apoptotic effects via flow cytometry (Annexin V/PI staining) in cancer cell lines .

- Neuroprotection : Test modulation of GABA receptors in electrophysiological assays (patch-clamp).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.